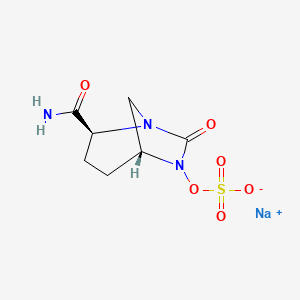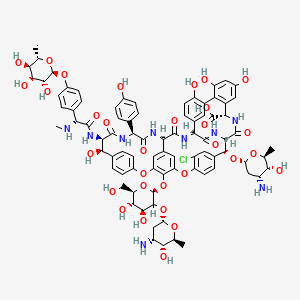
Azapropazone
Overview
Description
Azapropazone is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the benzotriazine class. It is known for its anti-inflammatory, analgesic, and uricosuric properties. This compound was introduced following the development of other NSAIDs like phenylbutazone and indomethacin . It has been used to treat conditions such as rheumatoid arthritis, gout, and other inflammatory disorders .
Mechanism of Action
Target of Action
Azapropazone is an NSAID, and like other drugs in this class, it primarily targets enzymes involved in the production of pro-inflammatory mediators .
Mode of Action
As an NSAID, it is believed to inhibit the synthesis of inflammatory prostaglandins . This inhibition is likely achieved through the suppression of cyclooxygenase enzymes, which are responsible for prostaglandin production .
Biochemical Pathways
This compound’s anti-inflammatory and analgesic effects are thought to be due to its impact on the biochemical pathways involved in inflammation . By inhibiting the synthesis of prostaglandins, which play a key role in initiating the inflammatory response, this compound can reduce inflammation and associated pain .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the drug is processed in the body and can help predict its therapeutic effects and potential toxicity .
Result of Action
This compound’s action results in reduced inflammation and pain relief in conditions such as gout flares, muscle inflammation, sciatic neuralgia, pain caused by orthopedic surgeries, rheumatoid arthritis, and localized soft tissue rheumatism . It has been shown to have effects on cellular events at inflamed sites, influencing joint pathology in arthritic rats, leukocyte superoxide and eicosanoid production, platelet aggregation, and the synthesis of cartilage proteoglycans .
Biochemical Analysis
Biochemical Properties
Azapropazone functions as an anti-inflammatory medication and uricosuric . It works by preventing cyclooxygenase from converting arachidonic acid into cyclic endoperoxides, which are precursors to prostaglandins . This inhibition of prostaglandin synthesis explains its analgesic, platelet-inhibitory activities, and antipyretic properties .
Cellular Effects
This compound has been found to have various effects on cells. It has been used in the treatment of conditions such as gout flares, muscle inflammation, sciatic neuralgia, pain caused by orthopedic surgeries, rheumatoid arthritis, and localized soft tissue rheumatism . It influences cell function by modulating the production of prostaglandins, which play key roles in inflammation and pain signaling .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the cyclooxygenase enzyme, which prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not extensively documented. It is known that this compound has a half-life of approximately 20 hours in humans and is not extensively metabolized .
Dosage Effects in Animal Models
In animal models, this compound has been found to be a moderately potent anti-inflammatory analgesic agent when compared, on a dose-for-weight basis, with standard drugs such as aspirin, indomethacin, and phenylbutazone .
Metabolic Pathways
It is known that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level .
Transport and Distribution
It is known that this compound may decrease the excretion rate of certain substances, which could result in a higher serum level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azapropazone is synthesized through a series of chemical reactions involving the formation of a benzotriazine ring. The key steps include:
Formation of the Benzotriazine Ring: The synthesis begins with the formation of the benzotriazine ring structure.
Final Product: The final product is obtained after purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Azapropazone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Azapropazone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the reactivity of benzotriazine derivatives.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Used to treat inflammatory conditions, gout, and rheumatoid arthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Comparison with Similar Compounds
- Phenylbutazone
- Indomethacin
- Ibuprofen
- Aspirin
- Naproxen
Azapropazone’s uniqueness lies in its combination of anti-inflammatory, analgesic, and uricosuric properties, making it a versatile drug for treating various inflammatory conditions .
Properties
IUPAC Name |
5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHPHYZQRGLTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22304-30-9 (di-hydrate) | |
| Record name | Apazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045408 | |
| Record name | Azapropazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13539-59-8 | |
| Record name | Azapropazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azapropazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azapropazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azapropazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2VOT966ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)



